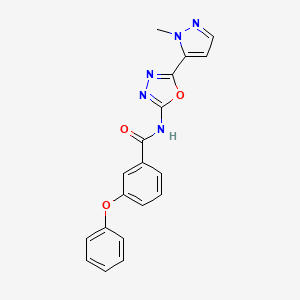

![molecular formula C18H28BNO3 B2479801 1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol CAS No. 2246453-23-4](/img/structure/B2479801.png)

1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

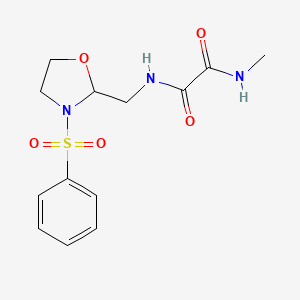

1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol and its derivatives are primarily used in synthesis and structural analysis. These compounds are synthesized through multi-step substitution reactions and their structures are confirmed using various techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction is used for crystallographic and conformational analyses, with molecular structures further calculated using density functional theory (DFT). These studies help understand the molecular electrostatic potential and frontier molecular orbitals of the compounds, revealing some of their physicochemical properties (Huang et al., 2021).

Intermediate in Biologically Active Compounds

These compounds act as intermediates in the synthesis of biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in synthesizing compounds like crizotinib, a drug used in cancer treatment. The synthesis of such intermediates involves starting materials like tert-butyl-4-hydroxypiperdine-1-carboxylate, leading to compounds with confirmed structures through spectroscopic methods (Kong et al., 2016).

Inhibitory Activity Against Serine Proteases

Specific derivatives of this compound have been studied for their inhibitory activity against serine proteases like thrombin. These compounds have shown no S–B coordination and only weak N–B coordination in both solid state and solution, which is crucial for their function as inhibitors (Spencer et al., 2002).

Application in Fluorescence Probes and Detection of Explosives

These compounds are used in the development of organic thin-film fluorescence probes for explosive detection. They have been particularly effective in detecting peroxide-based explosives, which are challenging due to their poor ultraviolet absorption. Modifications like introducing imine groups have been found to enhance the sensing performance of borate to hydrogen peroxide vapor, making these compounds crucial in sensitive detection applications (Fu et al., 2016).

Antimycobacterial Activity

Derivatives of this compound class have shown significant activity against Mycobacterium tuberculosis, making them relevant in antimycobacterial research. Their synthesis through atom economic and stereoselective methods and evaluation for antimycobacterial activity highlights their potential as therapeutic agents (Kumar et al., 2008).

Mecanismo De Acción

Mode of Action

The presence of the tetramethyl-1,3,2-dioxaborolane group suggests that it might be involved in borylation reactions . Borylation is a type of chemical reaction where a boron atom is introduced into a molecule, often leading to significant changes in the molecule’s properties and reactivity .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds containing a dioxaborolane group have been used in various organic synthesis reactions, including suzuki-miyaura cross-coupling reactions . These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals .

Result of Action

The molecular and cellular effects of EN300-3443685’s action are currently unknown. The compound’s effects would depend on its specific targets and the nature of its interactions with these targets .

Propiedades

IUPAC Name |

1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-8-5-7-14(11-15)12-20-10-6-9-16(21)13-20/h5,7-8,11,16,21H,6,9-10,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADCBUXFXORHTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2479725.png)

![2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2479730.png)

![2-[1-[[4-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2479736.png)

![1,3-Bis[4-(trifluoromethyl)phenyl]urea](/img/structure/B2479739.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2479740.png)